molecular formula C29H35BrN2O2S B2475115 1-(10-Carboxydecyl)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium bromide CAS No. 672308-35-9

1-(10-Carboxydecyl)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium bromide

Cat. No. B2475115
CAS RN: 672308-35-9
M. Wt: 555.58
InChI Key: HVIUKFSPRKFJIZ-UHFFFAOYSA-N
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Description

This compound is a quinolinium derivative with a benzothiazole group. Quinolinium compounds are often used in the synthesis of dyes and pharmaceuticals . Benzothiazoles have been reported to have various biological activities, including antibacterial and cytotoxic activities .

Scientific Research Applications

Quinoline Derivatives as Antimicrobials and Anticancer Agents

Quinoline derivatives are extensively studied for their antimicrobial and anticancer activities. For instance, quinazoline and quinoline alkaloids have been isolated from natural sources, displaying significant bioactivities, including antitumor, antimalarial, antibacterial, antifungal, and antiparasitic effects (Shang et al., 2018). These findings suggest that quinoline-related compounds could serve as promising leads for the development of new therapeutic agents.

Quinoline Derivatives in Corrosion Inhibition

Quinoline and its derivatives have also been found to be effective as corrosion inhibitors. They show good effectiveness against metallic corrosion due to their ability to form highly stable chelating complexes with surface metallic atoms, offering potential applications in protecting industrial materials (Verma et al., 2020).

Quinoline Derivatives in Optoelectronic Materials

Furthermore, quinoline derivatives are investigated for their applications in electronic devices, luminescent elements, and photoelectric conversion elements. Their incorporation into π-extended conjugated systems is of great value for creating novel optoelectronic materials. These compounds have shown promising applications in organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs, highlighting their versatility and potential in material science applications (Lipunova et al., 2018).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, benzothiazole derivatives have been shown to have cytotoxic activity against human cancer cell lines .

Future Directions

The future directions for this compound would likely depend on its specific properties and potential applications. Benzothiazole and quinolinium derivatives are areas of active research due to their potential applications in pharmaceuticals and other industries .

properties

IUPAC Name

11-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]undecanoate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34N2O2S.BrH/c1-30-26-16-11-12-17-27(26)34-28(30)22-23-19-21-31(25-15-10-9-14-24(23)25)20-13-7-5-3-2-4-6-8-18-29(32)33;/h9-12,14-17,19,21-22H,2-8,13,18,20H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIUKFSPRKFJIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=CC3=CC=[N+](C4=CC=CC=C34)CCCCCCCCCCC(=O)[O-].Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=C/C3=CC=[N+](C4=CC=CC=C34)CCCCCCCCCCC(=O)[O-].Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(10-Carboxydecyl)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium bromide

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